5-(4-Methylphenyl)furan-2,3-dione
Overview
Description
5-(4-Methylphenyl)furan-2,3-dione is a heterocyclic compound characterized by a furan ring substituted with a 4-methylphenyl group at the 5-position and a dione functionality at the 2,3-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)furan-2,3-dione typically involves the Paal-Knorr furan synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds. One common method involves the reaction of p,p’-dimethyldibenzoylmethane with oxalyl chloride to yield the desired furan-2,3-dione derivative . The reaction conditions generally include:
- p,p’-dimethyldibenzoylmethane, oxalyl chloride
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Benzene or other suitable organic solvents
Temperature: Room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)furan-2,3-dione undergoes various chemical reactions, including:
Nucleophilic Addition: The compound reacts with nucleophiles such as amines to form α-N-acyl-oxo-amide derivatives.
Cycloaddition: It can participate in cycloaddition reactions with dienophiles to form condensed heterocyclic systems.
Thermal Decomposition: The compound can decompose thermally to form highly reactive α-oxoketene intermediates.
Common Reagents and Conditions
Nucleophilic Addition: Reagents include amines (e.g., aniline, p-toluidine), solvents like benzene, and mild heating.
Cycloaddition: Reagents include dienophiles, solvents like benzene or toluene, and varying temperatures depending on the specific reaction.
Thermal Decomposition: Typically involves heating the compound in an inert atmosphere.
Major Products Formed
Nucleophilic Addition: α-N-acyl-oxo-amide derivatives
Cycloaddition: Condensed heterocyclic systems such as pyrrole-2,3-dione and quinoxaline-2-ones
Thermal Decomposition: α-Oxoketene intermediates
Scientific Research Applications
5-(4-Methylphenyl)furan-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives exhibit potential antibacterial and antifungal activities.
Materials Science: It serves as a precursor for synthesizing various heterocyclic compounds used in materials science.
Organic Synthesis: The compound is used as a building block for synthesizing complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)furan-2,3-dione involves its reactivity as an electrophile due to the presence of the dione functionality. The compound can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of α-N-acyl-oxo-amide derivatives through nucleophilic addition .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran and its derivatives share a similar furan ring structure but differ in their substitution patterns and reactivity.
Indole Derivatives: Indole and its derivatives also have a heterocyclic structure with diverse biological activities.
Pyrrolidine Derivatives: Pyrrolidine and its derivatives are another class of heterocyclic compounds with significant biological and chemical applications.
Uniqueness
5-(4-Methylphenyl)furan-2,3-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of the 4-methylphenyl group and the dione functionality at the 2,3-positions make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
5-(4-methylphenyl)furan-2,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7-2-4-8(5-3-7)10-6-9(12)11(13)14-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBIZZYJVDREKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365550 | |
Record name | 5-(4-methylphenyl)furan-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55991-68-9 | |
Record name | 5-(4-methylphenyl)furan-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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